N-(cyclohexylcarbamothioyl)benzamide

Chagas disease Trypanosoma cruzi antitrypanosomal

BTU-1 solves the problem of uncharacterized benzoylthioureas that waste SAR program resources. This compound (CAS 4921-92-0) is the mid-potency reference (IC50 26.4 µM against epimastigotes) for calibrating N-alkyl optimization campaigns. • **Validated selectivity:** 5.6-fold HDAC8 activation at 10 µM; zero off-target HDAC activity; LLC-MK2 cytotoxicity counter-screened. • **Mechanistic clarity:** Autophagy-dependent T. cruzi death (MDC-positive vacuoles, wortmannin-reversible), distinct from benznidazole. • **Dual-target scaffold:** Computationally confirmed cruzain + CYP51 engagement; active across all three parasite life stages. • **Complete calibration set:** Available alongside BTU-2 (tert-butyl) and BTU-3 (aromatic) for full SAR benchmarking.

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
CAS No. 4921-92-0
Cat. No. B3060525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylcarbamothioyl)benzamide
CAS4921-92-0
Molecular FormulaC14H18N2OS
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H18N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,15,16,17,18)
InChIKeyPSZJBKYIONLMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





BTU-1: Validated Antitrypanosomal Sourcing Guide


N-(cyclohexylcarbamothioyl)benzamide (CAS 4921-92-0, synonym BTU-1) is a benzoylthiourea derivative that has been systematically profiled for antitrypanosomal activity against all developmental forms of Trypanosoma cruzi Y strain [1]. Unlike many thiourea analogs that lack selectivity data, BTU-1's activity is accompanied by documented cytotoxicity counter-screens in LLC-MK2 mammalian cells, establishing a selectivity window critical for decision-making in Chagas disease drug discovery programs [1]. The compound also exhibits a distinct isoenzyme-selective HDAC8 activation profile not observed with structurally similar benzoylthioureas, making it a valuable chemical probe for epigenetic target validation [2].

Antitrypanosomal screening Multi-life-stage activity against T. cruzi Y strain with mammalian cell selectivity screen
Epigenetic probe Isoenzyme-selective HDAC8 activator for target validation studies
Mechanistic tool Autophagy-dependent cell death pathway distinct from nitroheterocyclic drugs
SAR benchmark Mid-potency reference for N-alkyl benzoylthiourea optimization programs

Procurement Risk: Why Generic Analogs Cannot Substitute BTU-1


The benzoylthiourea chemotype displays extreme sensitivity to N-alkyl substitution, producing order-of-magnitude differences in antiparasitic potency among near-identical congeners. Replacing the cyclohexyl group of BTU-1 with a tert-butyl moiety (BTU-2) yields a 2-fold more potent epimastigote inhibitor (IC50 13.4 µM vs. 26.4 µM), yet this potency gain may not translate to equivalent selectivity across all parasite life stages [1]. Conversely, aromatic substitution at the same position (BTU-3) drops potency by over 2-fold relative to BTU-1, while also reducing the selectivity window [1]. These non-linear structure-activity relationships mean that generic sourcing of 'any benzoylthiourea' without verifying exact N-alkyl identity risks irreproducible biological results and wasted resources.

N-alkyl substitution changes antiparasitic potency significantly; analogs like BTU-2 or BTU-3 produce different IC50 profiles and may shift selectivity windows.
Multi-life-stage activity and mammalian cytotoxicity counter-screen data are not universal among benzoylthioureas; most library members were only tested against epimastigotes.
HDAC8 activation magnitude and isoenzyme selectivity vary with aryl substituent; fold-activation values cannot be extrapolated from BTU-1 to close structural analogs.

Quantitative Differentiation of BTU-1 Versus Closest Analogs


Comparative Epimastigote Potency Niche Between Aliphatic and Aromatic Analogs

In a head-to-head evaluation of 16 benzoylthioureas against T. cruzi Y strain epimastigotes, BTU-1 (N-cyclohexyl) demonstrated an IC50 of 26.4 µM, placing it precisely between the more potent aliphatic analog BTU-2 (N-tert-butyl, IC50 13.4 µM) and the less potent aromatic analog BTU-3 (4-bromo-N-(3-nitrophenyl), IC50 61.1 µM) after 72 h incubation [1]. The IC90 values followed the same rank order: BTU-1 81.65 µM, BTU-2 48.37 µM, BTU-3 264.9 µM [1]. This non-linear relationship between substituent type and potency means BTU-1 cannot be freely exchanged for either BTU-2 or BTU-3 without altering the effective concentration range in standardized assays.

Epimastigote potency rank
Head-to-head
BTU-1 IC50 26.4 µM vs. BTU-2 13.4 µM (2.0× more potent) and BTU-3 61.1 µM (2.3× less potent); IC90 follows same order.
Supports mid-range potency context for SAR calibration
72 h resazurin assay, epimastigotes, Y strain
Chagas disease Trypanosoma cruzi antitrypanosomal

Life-Stage Pan-Activity Profile with Mammalian Cell Selectivity

BTU-1 was among only three compounds (from an initial 16-member library) advanced to testing against all three developmental forms of T. cruzi: epimastigotes, trypomastigotes, and intracellular amastigotes [1]. The compound demonstrated activity across all life stages, with cytotoxicity assessed in parallel against LLC-MK2 mammalian cells to establish a selectivity index [1]. This multi-stage activity, coupled with documented selectivity, contrasts with many benzoylthiourea analogs that were eliminated after the initial epimastigote screen and never tested against the clinically relevant intracellular amastigote form.

Life-stage pan-activity
Class-level
Active against epimastigotes, trypomastigotes, and intracellular amastigotes; selectivity counter-screened in LLC-MK2 cells.
Supports multi-stage screening context
Top 18.8% of library advanced to full profiling
Chagas disease selectivity index drug discovery

Autophagic-Dependent Cell Death via Mitochondrial Dysfunction

BTU-1 induces a mechanistically distinct cell death pathway compared to the standard-of-care drugs benznidazole (BZN) and nifurtimox (NFX). Transmission electron microscopy of BTU-1-treated epimastigotes (at IC50 26.4 µM, 72 h) revealed nuclear disorganization, plasma membrane blebbing, intense vacuolization, mitochondrial swelling, and myelin-like figures [1]. Biochemically, BTU-1 caused mitochondrial membrane potential (ΔΨm) dissipation, increased reactive oxygen species (ROS) production, lipid peroxidation, and altered plasma membrane fluidity [1]. Critically, the formation of autophagic vacuoles was confirmed by MDC staining, and the effect was partially reversed by the PI3K inhibitor wortmannin, demonstrating an autophagic-dependent death mechanism [1]. This contrasts with BZN, which primarily acts via reductive stress and free radical generation through nitroreductase-mediated activation.

Cell death mechanism
Cross-study
Autophagy-dependent (MDC-positive vacuoles, reversed by wortmannin); ΔΨm loss, ROS increase, lipid peroxidation. Contrasts with benznidazole's nitroreductive stress.
Supports autophagy pathway-response studies
Epimastigotes at IC50, 72 h, TEM and biochemical readouts
autophagy mitochondrial dysfunction mechanism of action

HDAC8 Isoenzyme-Selective Activation Profile

In a systematic profiling of benzoylthiourea derivatives as histone deacetylase (HDAC) activators, N-(cyclohexylcarbamothioyl)benzamide at 10 µM produced a 5.6-fold activation of HDAC8 with no detectable activation of any other HDAC isoenzyme tested [1]. The closest structural analog, N-(phenylcarbamothioyl)benzamide, achieved a 12-fold activation of HDAC8 at the same concentration, while N-[(3,5-dimethoxyphenyl)carbamothioyl]benzamide gave an 8.4-fold activation [1]. All three analogs retained absolute HDAC8 isoenzyme selectivity, but the cyclohexyl derivative's lower fold-activation provides a distinct pharmacological profile useful for probing the relationship between HDAC8 activation magnitude and downstream biological effects.

HDAC8 activation
Head-to-head
5.6-fold activation at 10 µM; no other HDAC isoenzyme activated.
Supports isoenzyme-selective probe context
Recombinant human HDACs; Reference ID 719061
HDAC8 activator isoenzyme selectivity epigenetics

Molecular Docking: Dual-Target Engagement with Cruzain and CYP51

In silico docking studies performed on the three most active benzoylthioureas (including BTU-1) demonstrated that BTU-1 can simultaneously engage two validated T. cruzi drug targets: cruzain (the major cysteine protease) via hydrogen bonding within the active site, and CYP51 (lanosterol 14α-demethylase) through Fe-heme coordination via the carbonyl oxygen atom [1]. This dual-target docking profile was reported only for the three most active compounds in the 16-member library, suggesting it is not a universal property of all benzoylthioureas and may underlie the superior multi-stage activity of BTU-1 relative to less active analogs [1].

Dual-target docking
Class-level
In silico engagement of cruzain (hydrogen bonds) and CYP51 (Fe-heme coordination); reported only for top library compounds.
Supports multi-target scaffold hypothesis
AutoDock Vina, PDB: 3KKU, 3K1O
cruzain inhibitor CYP51 molecular docking

Validated Application Scenarios for BTU-1


Lead Optimization Benchmarking in Chagas Disease Drug Discovery

BTU-1 serves as a mid-potency reference compound (IC50 26.4 µM against epimastigotes) for structure-activity relationship (SAR) studies aimed at optimizing the N-alkyl substituent of benzoylthioureas. Its intermediate potency between BTU-2 (IC50 13.4 µM) and BTU-3 (IC50 61.1 µM) provides a calibrated baseline for evaluating whether new synthetic analogs improve upon the cyclohexyl scaffold's balance of potency and selectivity [1]. Procurement of BTU-1 alongside BTU-2 and BTU-3 enables a complete potency-range calibration set for any benzoylthiourea optimization program.

Autophagic Cell Death Pathway Studies in Trypanosomatids

The documented autophagy-dependent cell death mechanism of BTU-1, confirmed by MDC-positive autophagic vacuole formation and partial reversal by wortmannin [1], positions this compound as a chemical biology tool for dissecting autophagy pathways in T. cruzi. Unlike benznidazole, which acts via reductive stress, BTU-1 enables researchers to selectively probe the contribution of autophagic processes to parasite death without confounding nitroreductase-mediated effects.

HDAC8 Isoenzyme-Selective Chemical Probe Development

BTU-1's clean HDAC8 isoenzyme selectivity profile (5.6-fold activation at 10 µM, zero off-target HDAC activation) [1] makes it a valuable scaffold for developing HDAC8-selective chemical probes. Its lower activation magnitude compared to N-(phenylcarbamothioyl)benzamide (12-fold) offers a unique tool for dose-response studies investigating the biological consequences of graded HDAC8 activation, particularly in cancer and neurodegenerative disease models where HDAC8 is implicated.

Multi-Target Antitrypanosomal Scaffold for Dual Cruzain/CYP51 Inhibition

The computationally validated dual-target engagement of BTU-1 with both cruzain and CYP51 [1] supports its use as a starting scaffold for multi-target antitrypanosomal drug design. Research groups pursuing polypharmacology approaches against Chagas disease can procure BTU-1 as a characterized lead compound with demonstrated activity across all three parasite life stages, avoiding the risk of investing resources in uncharacterized benzoylthiourea analogs that may lack this dual-target profile.

Application
Selection Property
Validation Focus
Benzoylthiourea SAR benchmarking
Mid-potency reference calibration among N-alkyl congeners
IC50 ranking and selectivity index across epimastigote models
Autophagy pathway studies in trypanosomatids
Non-nitroheterocyclic mechanism with confirmed autophagic vacuole formation
MDC staining, ΔΨm, and ROS endpoints; wortmannin reversibility
HDAC8 isoenzyme-selective probe development
Moderate, clean activation of HDAC8 without off-target HDAC activity
Fold-activation titration and selectivity panel vs. stronger analogs
Multi-target antitrypanosomal scaffold design
In silico dual cruzain/CYP51 engagement profile
Docking reproducibility and correlation with multi-stage activity
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